11,12-Dimethoxydihydrokawain
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Overview
Description
11, 12-Dimethoxydihydrokawain, also known as 7, 8-dihydro-11, 12-dimethoxykawain, belongs to the class of organic compounds known as kavalactones. These are lactones, which is structurally characterized by a benzene ring and a pyranone moiety, linked to each other to form a 4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one skeleton. 11, 12-Dimethoxydihydrokawain exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 11, 12-dimethoxydihydrokawain is primarily located in the membrane (predicted from logP). Outside of the human body, 11, 12-dimethoxydihydrokawain can be found in beverages. This makes 11, 12-dimethoxydihydrokawain a potential biomarker for the consumption of this food product.
2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one is an aromatic ether and a member of 2-pyranones.
Scientific Research Applications
Enantioselective Synthesis
The enantioselective synthesis of compounds related to 11,12-Dimethoxydihydrokawain has been a subject of study. For instance, the synthesis of trans-7,8-dimethoxy-11,12-dehydrocalamenene, which is an intermediate for marine serrulatane and amphilectane diterpenes, was achieved starting from a styrene. This synthesis involved asymmetric Rh-catalyzed hydroboration using a novel chiral P,P-bidentate ligand, leading to an organoboron intermediate and then forming the 1,4-trans-disubstituted tetralin skeleton through a Friedel-Crafts-type cationic cyclization (Werle et al., 2007).
Chemical Rearrangement Studies
Chemical rearrangement studies involving methyl 11,12-di-O-methyl-6,7-didehydrocarnosate, derived from the natural product carnosol, demonstrate interesting rearrangement under specific conditions to form compounds like 11,12-dimethoxy-20(10→7)abeo-abieta-5(10),8,11,13-tetraen-20-oic acid (Gutiérrez Luis et al., 1996).
Synthetic Dimerizer Applications
The development of synthetic dimerizers for regulating protein-protein interactions in biological research and gene and cell therapies is another application area. Compounds like AP1510 have been studied for their efficacy in regulating protein dimerization events inside engineered cells, including the induction of apoptosis and regulation of transcription (Amara et al., 1997).
NMR Spectroscopy
The complete assignment of the 1H and 13C NMR spectra of compounds related to 11,12-Dimethoxydihydrokawain, such as 11,12-dimethoxy[1]benzothieno[3,2-a]-4,7-phenanthroline, has been achieved using two-dimensional NMR techniques. This aids in understanding the structure and properties of these compounds (Musmar & Castle, 1991).
Investigation of Toxicity and Gene Regulation
The mechanisms of toxicity and gene regulation by compounds like 14-deoxy-11,12-didehydroandrographolide in T-47D breast carcinoma cells have been studied. This research focuses on how these compounds exert cytotoxic effects and regulate genes related to cell cycle arrest and growth suppression (Tan et al., 2012).
properties
CAS RN |
38146-60-0 |
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Product Name |
11,12-Dimethoxydihydrokawain |
Molecular Formula |
C16H20O5 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C16H20O5/c1-18-13-9-12(21-16(17)10-13)6-4-11-5-7-14(19-2)15(8-11)20-3/h5,7-8,10,12H,4,6,9H2,1-3H3 |
InChI Key |
HEURTYMJWQPWNN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)OC(C1)CCC2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
COC1=CC(=O)OC(C1)CCC2=CC(=C(C=C2)OC)OC |
melting_point |
124-125°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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